![molecular formula C12H10Br2N2O B2579978 5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile CAS No. 1547289-32-6](/img/structure/B2579978.png)
5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
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Overview
Description
“5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile” is a chemical compound with the CAS Number: 1547289-32-6 . It has a molecular weight of 358.03 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10Br2N2O/c13-9-3-4-11(8(6-9)7-15)16-5-1-2-10(14)12(16)17/h3-4,6,10H,1-2,5H2
. This code provides a specific textual identifier for the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.03 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Preorganized Ligands for Biological Labeling
A study by Charbonnière et al. (2002) discusses ligands bearing 6-bromo-2,2'-bipyridine pendant arms, which are pivotal for building preorganized structures that could be functionalized further for labeling biological material. These synthetic protocols suggest a methodological approach to designing ligands with oxophilic and anionic sidearms, potentially relevant to the scientific research applications of bromo-benzonitrile derivatives (Charbonnière, Weibel, & Ziessel, 2002).
Antagonist Benzamide Derivatives Synthesis
Bi (2015) describes the synthesis of a novel non-peptide CCR5 antagonist Benzamide derivative starting from bromomethyl benzene, indicating the role of brominated compounds in the development of therapeutic agents. This suggests that similar bromo-benzonitrile derivatives might find applications in medicinal chemistry and drug discovery (Bi, 2015).
Supramolecular Features and Crystal Structures
Stein, Hoffmann, and Fröba (2015) explored the crystal structures of bromo and iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, revealing their supramolecular features such as hydrogen bonding and π–π interactions. Although not directly about 5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile, this research indicates the potential of bromo-benzonitrile derivatives in material science and supramolecular chemistry (Stein, Hoffmann, & Fröba, 2015).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O/c13-9-3-4-11(8(6-9)7-15)16-5-1-2-10(14)12(16)17/h3-4,6,10H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWVRLNNPQJKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=C(C=C(C=C2)Br)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile |
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